molecular formula C11H20Cl2N4 B1402666 N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 1361116-59-7

N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1402666
CAS No.: 1361116-59-7
M. Wt: 279.21 g/mol
InChI Key: YBAVOXBXQBROFC-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

    Introduction of the piperidine ring: This step involves the cyclization of an appropriate amine with the pyrimidine intermediate.

    Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds such as 5-fluorouracil or cytosine share the pyrimidine ring structure.

    Piperidine derivatives: Compounds like piperidine or methylpiperidine share the piperidine ring structure.

Uniqueness

N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is unique due to the specific combination of the pyrimidine and piperidine rings, along with the methylation pattern. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N,6-dimethyl-2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-8-7-10(12-2)15-11(14-8)9-3-5-13-6-4-9;;/h7,9,13H,3-6H2,1-2H3,(H,12,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAVOXBXQBROFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCNCC2)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 5
N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

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